キサントプランニン

概要

説明

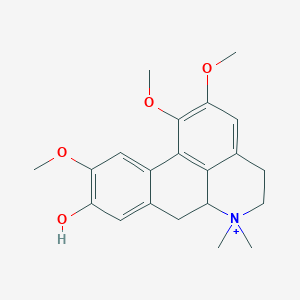

5-Hydroxy-4,15,16-trimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(16),2(7),3,5,13(17),14-hexaen-10-ium is a natural product found in Litsea and Cryptocarya mandioccana with data available.

科学的研究の応用

伝統的な用途と植物化学

キサントプランニンは、サンショウ属植物で見られる植物化学物質です . これらの種は、広範な地理的分布と薬効により、多くの国で食品や伝統的な薬として広く使用されています . サンショウ属植物から500種以上の化合物が単離されています。 種 .

薬理学的および栄養学的用途

サンショウ属植物の抽出物や化合物には、キサントプランニンなど、有望な生物活性を持つものが含まれており、新たな栄養補助食品や医薬品の可能性を秘めています .

代謝および神経の健康

キサントプランニンを含むサンショウ属植物の代謝および神経の健康への有益性に関する研究が進められています . これらの種は、炎症、痛み、高血圧、脳疾患の治療に使用されています .

炎症反応

キサントプランニンは、マクロファージのM1への分極と炎症反応を抑制することが明らかになっています .

民族植物学的使用

キサントプランニンを含むサンショウ属植物は、民族植物学的に重要な使用法があります . インドの伝統的な医療システムでは、さまざまな病状の治療に使用されています .

薬学的特性

作用機序

Target of Action

Xanthoplanine, an alkaloid isolated from the root of Xylopia parviflora , primarily targets the alpha7 and alpha4beta2 nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

Xanthoplanine interacts with its targets by inhibiting the EC50 ACh responses of both alpha7 and alpha4beta2 nACh receptors . It has been found to fully inhibit these responses with estimated IC50 values of 9 μM (alpha7) and 5 μM (alpha4beta2) .

Biochemical Pathways

The primary biochemical pathway affected by Xanthoplanine involves the STAT signaling pathway . Xanthoplanine has been found to alleviate STAT5 phosphorylation and block STAT5 nuclear translocation without alterations in CrkL expression . This disrupts the interaction between p-STAT5 and CrkL, thereby attenuating the transcription activity of STAT5 .

Result of Action

Xanthoplanine has been found to significantly reduce M1 polarization and promote M2 polarization . It also decreases the contents of inflammatory cytokines in macrophages . Moreover, Xanthoplanine alleviates the production of reactive oxygen species (ROS) in macrophages . These effects suggest that Xanthoplanine may have potential anti-inflammatory effects.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-9-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-22(2)7-6-12-10-18(25-4)21(26-5)20-14-11-17(24-3)16(23)9-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUCOPALAZXICJ-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26NO4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthoplanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6872-88-4 | |

| Record name | Xanthoplanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 - 209 °C | |

| Record name | Xanthoplanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

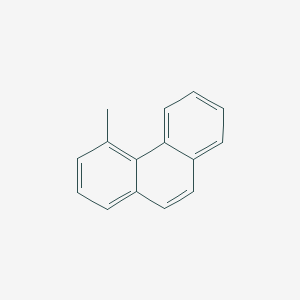

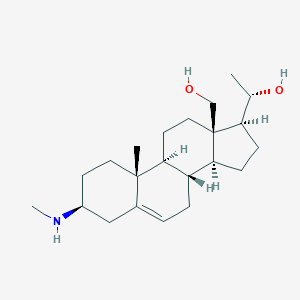

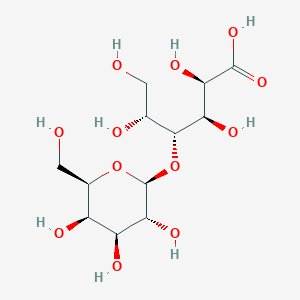

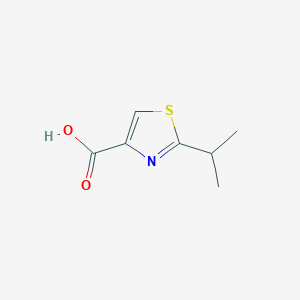

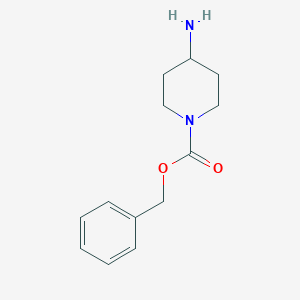

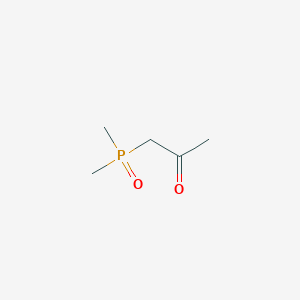

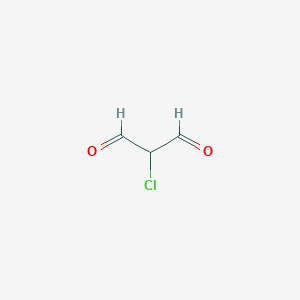

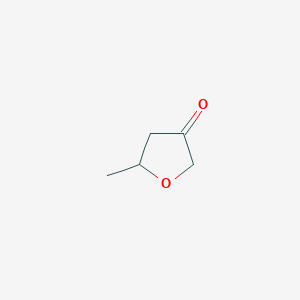

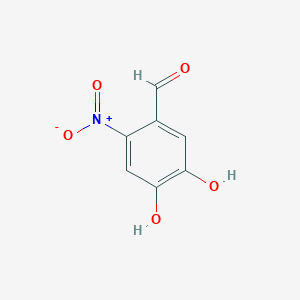

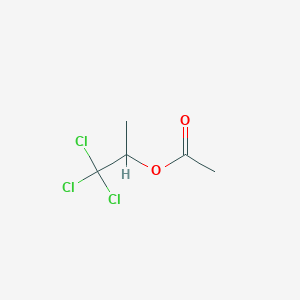

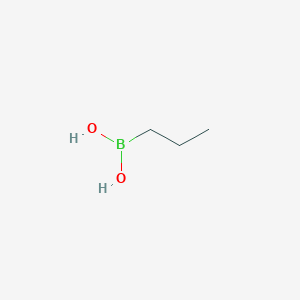

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What plant sources are known to contain Xanthoplanine?

A1: Xanthoplanine has been isolated from the stems of Litsea cubeba [] and Xanthoxylum planispium []. Additionally, (+)(1R,1aR)-1a-hydroxymagnocurarine, a related compound, was isolated from Cryptocarya konishii [].

Q2: What is the molecular formula and weight of Xanthoplanine?

A2: Unfortunately, the provided research excerpts do not specify the exact molecular formula and weight of Xanthoplanine. Further investigation into comprehensive chemical databases or original research articles focusing on the compound's isolation and characterization would be necessary to obtain this information.

Q3: Are there any studies exploring the potential of Xanthoplanine as a therapeutic agent?

A4: While the research excerpts mention that other alkaloids from Litsea cubeba, like N-Methylcoclaurine, Coclaurine, and Laurotetanine, show inhibitory activity against the SARS-CoV-2 protease enzyme 6LU7 in silico [, ], there is no mention of similar studies conducted with Xanthoplanine. Further research is needed to investigate its potential antiviral properties.

Q4: What analytical techniques are typically used to identify and characterize Xanthoplanine?

A5: The provided research indicates the use of techniques like centrifugal partition chromatography, Sephadex LH-20 column chromatography, and ion-pair reversed-phase liquid chromatography for the isolation of Xanthoplanine and related quaternary alkaloids []. Structural elucidation likely involved spectral analysis, but specific techniques used are not detailed within the provided excerpts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)

![5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine](/img/structure/B104400.png)